Gadgvgksa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H52N10O13 |

|---|---|

Molecular Weight |

760.8 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-[[2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C30H52N10O13/c1-14(2)24(40-22(44)12-33-26(48)18(9-23(45)46)38-25(47)15(3)35-20(42)10-32)29(51)34-11-21(43)37-17(7-5-6-8-31)27(49)39-19(13-41)28(50)36-16(4)30(52)53/h14-19,24,41H,5-13,31-32H2,1-4H3,(H,33,48)(H,34,51)(H,35,42)(H,36,50)(H,37,43)(H,38,47)(H,39,49)(H,40,44)(H,45,46)(H,52,53)/t15-,16-,17-,18-,19-,24-/m0/s1 |

InChI Key |

ABRFDOJVIQDFSP-SOUPDVDOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

GADGVGKSA Peptide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The GADGVGKSA peptide, a 9-mer neoantigen derived from the KRAS G12D mutation, is a focal point in the development of novel cancer immunotherapies. This technical guide provides a comprehensive overview of its structure, properties, and the experimental methodologies used to characterize its biological activity. Detailed protocols for its synthesis, purification, and functional analysis are presented, alongside a summary of its key quantitative data. Furthermore, this document illustrates the critical signaling pathways and experimental workflows associated with this compound research through detailed diagrams.

Introduction

Oncogenic mutations in the KRAS gene are prevalent in numerous cancers, making them a critical target for therapeutic development. The G12D mutation in KRAS results in the presentation of a novel peptide, this compound, on the surface of cancer cells by the Human Leukocyte Antigen (HLA) class I molecule, HLA-C*08:02.[1][2][3] This peptide is not present in healthy tissues, marking it as a neoantigen and a highly specific target for the immune system. The recognition of the this compound-HLA complex by T-cells can trigger a potent anti-tumor immune response, positioning this peptide as a promising candidate for cancer vaccines and adoptive T-cell therapies.[3]

Structure and Physicochemical Properties

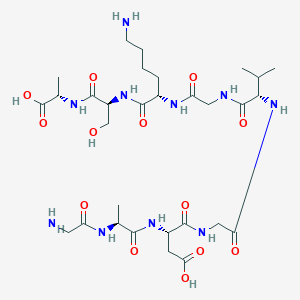

The this compound peptide is a nonapeptide with the amino acid sequence Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala. Its structure and properties are summarized in the table below.

| Property | Value | Reference |

| Sequence | This compound | [4] |

| Molecular Formula | C30H52N10O12 | |

| Molecular Weight | 760.79 g/mol | |

| Purity | >95% (typically) | |

| Solubility | Soluble in water | |

| Storage | -20°C to -80°C |

Experimental Protocols

Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) is the standard method for producing this compound. A detailed protocol is outlined below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

-

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially, starting from the C-terminus (Alanine). Use a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-Diisopropylethylamine (DIPEA) in DMF. Each coupling step is followed by a capping step with acetic anhydride to block any unreacted amino groups.

-

Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF to remove excess reagents and by-products.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then dissolve it in a water/acetonitrile mixture. Lyophilize the solution to obtain the crude peptide powder.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

-

Sample Preparation: Dissolve the crude lyophilized peptide in an appropriate solvent, such as 0.1% TFA in water.

-

Chromatography: Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the target peptide from impurities.

-

Fraction Collection: Collect the fractions corresponding to the major peak, which represents the pure this compound peptide.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Peptide Characterization

Protocol 3: Mass Spectrometry (MS) Analysis

-

Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent.

-

Analysis: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to determine the molecular weight of the peptide.

-

Data Interpretation: Confirm that the observed molecular weight matches the theoretical molecular weight of this compound (760.79 Da).

In Vitro Refolding of the this compound/HLA-C*08:02 Complex

Protocol 4: Peptide-HLA Complex Refolding

-

Protein Expression: Express the heavy chain of HLA-C*08:02 and β2-microglobulin separately in E. coli as inclusion bodies.

-

Refolding: Slowly add the denatured heavy chain and β2-microglobulin to a refolding buffer containing the this compound peptide. The buffer typically includes a redox shuffling system (e.g., reduced and oxidized glutathione) to facilitate proper disulfide bond formation.

-

Purification: Purify the refolded complex using size-exclusion and ion-exchange chromatography.

-

Validation: Confirm the formation of the complex using techniques like SDS-PAGE and circular dichroism.

T-Cell Activation Assays

Protocol 5: Enzyme-Linked Immunospot (ELISpot) Assay

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor expressing HLA-C*08:02.

-

Antigen Presentation: Pulse antigen-presenting cells (APCs) from the PBMCs with the this compound peptide.

-

Co-culture: Co-culture the peptide-pulsed APCs with T-cells from the same donor in an ELISpot plate pre-coated with an anti-IFN-γ antibody.

-

Detection: After incubation, wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate. Add a substrate to visualize the spots, where each spot represents an IFN-γ-secreting T-cell.

-

Analysis: Count the number of spots to quantify the T-cell response.

Biological Activity and Signaling

The binding of this compound to HLA-C*08:02 is a critical first step in initiating an anti-tumor T-cell response. The G12D mutation introduces a key aspartic acid residue that serves as an anchor for binding to the HLA molecule, significantly stabilizing the peptide-HLA complex compared to the wild-type peptide.

Quantitative Data

| Parameter | Value | Method | Reference |

| HLA-C*08:02 Thermal Stability (Tm) with this compound | 51 ± 1.3 °C | Thermal Shift Assay | |

| T-cell Receptor (TCR) Binding Affinity (K D ) | Varies depending on the specific TCR | Surface Plasmon Resonance | |

| T-cell Activation (EC 50 ) | 760.4 nM (for 1-2C TCR) | IL-2 ELISA |

Signaling Pathway

Upon recognition of the this compound/HLA-C*08:02 complex by a specific T-cell receptor (TCR), a signaling cascade is initiated within the T-cell, leading to its activation, proliferation, and cytotoxic function against the tumor cell.

Caption: T-cell receptor signaling cascade upon recognition of the this compound neoantigen.

Experimental and Data Analysis Workflow

The process of identifying and validating this compound as a therapeutic target involves a multi-step workflow, from initial discovery to functional validation.

Caption: Workflow for the development of this compound-based cancer immunotherapies.

Conclusion

The this compound peptide represents a highly specific and promising target for the development of immunotherapies against KRAS G12D-mutant cancers. The methodologies outlined in this guide provide a framework for researchers to synthesize, characterize, and evaluate the biological activity of this important neoantigen. Further research into high-affinity T-cell receptors and optimal vaccine delivery systems will be crucial in translating the therapeutic potential of this compound into effective clinical treatments.

References

The Role of GADGVGKSA in KRAS G12D Mutation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the GADGVGKSA nonapeptide, a key neoantigen derived from the KRAS G12D mutation, for researchers, scientists, and drug development professionals. The document outlines its central role in cancer immunotherapy, detailing its interaction with the major histocompatibility complex (MHC) class I molecule HLA-C*08:02 and subsequent recognition by T-cell receptors (TCRs), which triggers a targeted anti-tumor immune response.

Introduction: this compound as a KRAS G12D-Specific Neoantigen

The this compound peptide is a nine-amino-acid sequence that arises from the common G12D mutation in the KRAS oncogene.[1][2] This mutation, where glycine at position 12 is replaced by aspartic acid, creates a novel protein sequence that can be processed and presented on the surface of cancer cells by specific HLA molecules.[3][4] The this compound peptide, presented by HLA-C*08:02, has been identified as a critical neoantigen for T-cell-based cancer immunotherapies.[3] Its specificity to tumor cells harboring the KRAS G12D mutation makes it an attractive target for developing highly selective treatments, such as adoptive T-cell therapies and cancer vaccines.

Quantitative Data: T-Cell Receptor Binding Affinities

The interaction between the this compound-HLA-C*08:02 complex and specific TCRs is a critical determinant of the anti-tumor immune response. The binding affinities of several therapeutic TCRs recognizing this complex have been characterized, with dissociation constants (KD) ranging from nanomolar to micromolar concentrations.

| TCR Clone | Peptide | HLA Allele | Binding Affinity (KD) | Measurement Technique |

| TCR9a | This compound (nonamer) | HLA-C08:02 | 16 (±8) nM | Surface Plasmon Resonance (SPR) |

| TCR9b | This compound (nonamer) | HLA-C08:02 | 185 (±28) nM | Surface Plasmon Resonance (SPR) |

| TCR9c | This compound (nonamer) | HLA-C08:02 | 835 (±125) nM | Surface Plasmon Resonance (SPR) |

| TCR9d | This compound (nonamer) | HLA-C08:02 | Not explicitly quantified, but lower affinity than TCR9a-c | Not specified |

| TCR10 | GADGVGKSAL (decamer) | HLA-C*08:02 | 6.7 (±1.7) µM | Surface Plasmon Resonance (SPR) |

Table 1: Binding affinities of various T-cell receptors to the KRAS G12D peptide presented by HLA-C08:02. Data sourced from PNAS (2020).*

Signaling Pathways

The recognition of the this compound-HLA-C*08:02 complex by a cognate TCR on a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation, proliferation, and cytotoxic activity against the tumor cell.

Caption: T-cell receptor signaling cascade upon recognition of this compound-HLA complex.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is utilized to measure the binding kinetics and affinity between the soluble TCR and the peptide-HLA complex.

Methodology:

-

Immobilization: A streptavidin-coated sensor chip is used to capture biotinylated, refolded this compound-HLA-C*08:02 complexes.

-

Analyte Injection: Serial dilutions of the purified, soluble TCR are injected over the sensor chip surface.

-

Data Acquisition: The association and dissociation of the TCR are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Interferon-gamma (IFN-γ) Release Assay

This assay quantifies the functional response of T-cells upon recognition of the target peptide.

Methodology:

-

Co-culture: T-cells engineered to express a specific TCR are co-cultured with target cells (e.g., T2 cells) pulsed with the this compound peptide.

-

Incubation: The co-culture is incubated for 24-48 hours to allow for T-cell activation and cytokine secretion.

-

Detection: The concentration of IFN-γ in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or an ELISpot assay.

-

Analysis: The amount of IFN-γ released is proportional to the activation of the T-cells in response to the specific peptide.

CD69 Activation Assay

CD69 is an early marker of lymphocyte activation. Its surface expression is measured to assess the initial T-cell response.

Methodology:

-

Co-culture: TCR-engineered T-cells are co-cultured with peptide-pulsed target cells for 4-24 hours.

-

Staining: Cells are stained with fluorescently labeled antibodies against CD3 (to identify T-cells) and CD69.

-

Flow Cytometry: The percentage of CD69-positive T-cells is determined by flow cytometry.

-

Analysis: An increase in the percentage of CD69+ T-cells indicates a specific activation in response to the this compound peptide.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the T-cell response to the this compound neoantigen.

Caption: Workflow for assessing T-cell response to the this compound peptide.

Conclusion

The this compound peptide is a highly specific and immunogenic neoantigen derived from the KRAS G12D mutation. Its presentation by HLA-C*08:02 and subsequent recognition by high-affinity TCRs represent a key mechanism for the targeted destruction of KRAS G12D-mutant cancer cells. This technical guide provides a foundational understanding of the quantitative and methodological aspects of studying this important interaction, which is crucial for the continued development of effective immunotherapies for KRAS-driven cancers.

References

- 1. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TCRs with Distinct Specificity Profiles Use Different Binding Modes to Engage an Identical Peptide–HLA Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Immunogenicity and Immune Silence in Human Cancer [frontiersin.org]

- 4. ibis-spr.nl [ibis-spr.nl]

GADGVGKSA: An In-depth Technical Guide to a Prominent KRAS G12D Neoantigen

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GADGVGKSA peptide, a neoantigen derived from the highly prevalent KRAS G12D mutation, has emerged as a significant target in the field of cancer immunotherapy. This nine-amino-acid peptide is presented to the immune system by specific Human Leukocyte Antigen (HLA) molecules, marking cancer cells for recognition and destruction by T-cells. This technical guide provides a comprehensive overview of the core biological characteristics of this compound, detailed experimental protocols for its study, and insights into its therapeutic potential.

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D substitution being particularly common in aggressive malignancies such as pancreatic and colorectal cancer.[1][2] The resulting this compound neoantigen is not present in normal, healthy tissues, making it an exquisitely specific target for immunotherapies aiming to avoid off-tumor toxicities. Research has demonstrated that this neoantigen is immunogenic and can elicit potent anti-tumor T-cell responses, paving the way for the development of novel therapeutic strategies, including cancer vaccines and adoptive T-cell therapies.

Core Biological Characteristics

The this compound neoantigen is a nonamer peptide generated from the protein product of the KRAS gene harboring a glycine-to-aspartic acid substitution at codon 12 (G12D). This mutation is a critical driver of oncogenesis.

HLA Restriction

The presentation of the this compound peptide to T-cells is primarily restricted to two HLA class I alleles:

-

HLA-C*08:02 : This was one of the first HLA alleles identified to present the this compound neoantigen.[2][3][4] Structural studies have revealed the molecular basis of this interaction, highlighting the importance of the mutated aspartic acid residue in anchoring the peptide within the HLA binding groove.

-

HLA-A*11:01 : This allele has also been confirmed to present the this compound peptide, expanding the potential patient population that could benefit from targeting this neoantigen.

Immunogenicity

This compound has been shown to be immunogenic, capable of stimulating and activating cytotoxic T-lymphocytes (CTLs) that can recognize and kill cancer cells presenting this neoantigen. The immunogenicity is dependent on the specific T-cell receptor (TCR) repertoire of the individual and the context of the tumor microenvironment. Studies have successfully isolated and characterized TCRs with high affinity and specificity for the this compound-HLA complex.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound neoantigen. It is important to note that specific binding affinities of the this compound peptide to its restricting HLA alleles are not widely available in the public domain. However, data from related studies and predictions provide valuable context.

| Parameter | HLA Allele | Value | Method | Reference |

| Predicted Binding Affinity (IC50) | HLA-C08:02 | < 15,000 nM | In silico prediction (NetMHC4.0) | |

| Experimental Binding | HLA-C08:02 | Successful refolding with mutant peptide, not with wild-type | Protein refolding | |

| TCR Binding Affinity (KD) | HLA-A11:01 (with related VVVGADGVGK peptide) | 63 µM (for a wild-type TCR) | Surface Plasmon Resonance | |

| Recombinant HLA Monomer Affinity (KD) | HLA-A11:01 (with VVVGADGVGK peptide) | 14.91 nM | Surface Plasmon Resonance | Not found in search results |

Table 1: Peptide-HLA and TCR-pMHC Binding Affinities

| Assay | T-Cell Specificity | Target HLA | EC50 Value | Notes | Reference |

| Functional Avidity | TCR9a (this compound-specific) | HLA-C08:02 | 20-fold enhancement with A18L substitution | The EC50 of the parental TCR9a was enhanced by substituting the C-terminal alanine of the peptide with leucine. | |

| Functional Avidity | KRAS G12V-specific TCRs | HLA-A11:01 | ≤1 nM | While not for this compound, this data for a similar KRAS neoantigen demonstrates the high functional avidity that can be achieved. |

Table 2: T-Cell Functional Avidity

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification, validation, and therapeutic targeting of the this compound neoantigen.

Identification of this compound by Mass Spectrometry-based Immunopeptidomics

This protocol outlines the steps to identify HLA-presented peptides directly from tumor tissue.

Workflow for Neoantigen Identification

Caption: Workflow for identifying HLA-presented peptides from tumor tissue.

Methodology:

-

Tissue Lysis: Snap-frozen tumor tissue is pulverized and lysed in a buffer containing detergents (e.g., 0.25% sodium deoxycholate, 1% octyl-β-D-glucopyranoside) and protease inhibitors to solubilize membrane proteins while preserving HLA-peptide complexes.

-

Immunoaffinity Purification: The lysate is cleared by centrifugation and incubated with pan-HLA class I-specific antibodies (e.g., W6/32) or allele-specific antibodies cross-linked to protein A/G beads. This specifically captures HLA-peptide complexes.

-

Washing: The beads are extensively washed with a series of buffers of decreasing salt concentration and detergent to remove non-specifically bound proteins.

-

Peptide Elution: HLA-bound peptides are eluted from the antibodies using a mild acid solution (e.g., 0.1% trifluoroacetic acid).

-

Peptide Cleanup and Concentration: The eluted peptides are separated from the larger HLA molecules by filtration and concentrated using a C18 solid-phase extraction column.

-

LC-MS/MS Analysis: The purified peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and fragmented in the mass spectrometer.

-

Database Searching: The resulting fragmentation spectra are searched against a custom protein sequence database that includes the mutated KRAS G12D sequence to identify the this compound peptide.

Assessment of this compound Immunogenicity

This assay quantifies the number of T-cells that secrete a specific cytokine (e.g., IFN-γ) upon stimulation with the this compound peptide.

ELISPOT Assay Workflow

Caption: Workflow for the IFN-γ ELISPOT assay.

Methodology:

-

Plate Coating: A 96-well ELISPOT plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells from a patient are added to the wells.

-

Stimulation: The this compound peptide is added to the wells at various concentrations. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine secretion.

-

Detection: The cells are removed, and a biotinylated detection antibody specific for the cytokine is added.

-

Signal Amplification: After washing, an enzyme-linked streptavidin conjugate (e.g., streptavidin-alkaline phosphatase) is added.

-

Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting cell.

-

Analysis: The spots are counted using an automated ELISPOT reader.

This classic cytotoxicity assay measures the ability of this compound-specific T-cells to lyse target cells presenting the neoantigen.

Chromium-51 Release Assay Workflow

Caption: Workflow for the Chromium-51 release cytotoxicity assay.

Methodology:

-

Target Cell Labeling: Target cells (e.g., T2 cells, which are TAP-deficient and can be loaded with exogenous peptides) are incubated with radioactive sodium chromate (Na2^51CrO4). The ^51Cr is taken up by the cells.

-

Peptide Pulsing: The labeled target cells are washed and then incubated with the this compound peptide to load it onto the HLA molecules on the cell surface.

-

Co-culture: The peptide-pulsed target cells are co-cultured with effector T-cells at various effector-to-target (E:T) ratios in a 96-well plate.

-

Incubation: The plate is incubated for 4-6 hours at 37°C to allow the T-cells to recognize and lyse the target cells.

-

Supernatant Collection: The plate is centrifuged, and the supernatant, containing the released ^51Cr from lysed cells, is collected.

-

Radioactivity Measurement: The amount of radioactivity in the supernatant is measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: Radioactivity in the supernatant of co-cultured wells.

-

Spontaneous Release: Radioactivity in the supernatant of target cells incubated without effector cells.

-

Maximum Release: Radioactivity in the supernatant of target cells lysed with a detergent.

-

Generation and Functional Testing of this compound-Specific TCR-T Cells

This protocol describes the generation of T-cells engineered to express a TCR that recognizes the this compound neoantigen.

Lentiviral Transduction for TCR-T Cell Generation

Caption: Workflow for generating this compound-specific TCR-T cells.

Methodology:

-

T-cell Isolation and Activation: T-cells are isolated from a patient's peripheral blood and activated in vitro using anti-CD3 and anti-CD28 antibodies, typically coated on beads.

-

Lentiviral Vector Production: A lentiviral vector is produced that contains the genetic sequences for the alpha and beta chains of a this compound-specific TCR.

-

Transduction: The activated T-cells are incubated with the lentiviral vector. The virus infects the T-cells and integrates the TCR genes into their genome.

-

Expansion: The transduced T-cells are expanded in culture using cytokines such as Interleukin-2 (IL-2) to generate a large number of therapeutic cells.

-

Verification of TCR Expression: The expression of the engineered TCR on the surface of the T-cells is confirmed using flow cytometry with antibodies specific for the TCR chains or with a pMHC tetramer.

-

Functional Testing: The functionality of the TCR-T cells is assessed using in vitro assays, such as cytotoxicity assays against this compound-positive target cells and cytokine release assays.

Signaling Pathways

Upon recognition of the this compound-HLA complex, the T-cell receptor initiates a complex intracellular signaling cascade that leads to T-cell activation, proliferation, and effector functions.

T-Cell Receptor Signaling Pathway

Caption: Simplified T-cell receptor signaling cascade.

This signaling cascade culminates in the transcription of genes essential for T-cell effector functions, including cytokines like IFN-γ and TNF-α, and cytotoxic molecules like granzymes and perforin, which ultimately lead to the killing of the cancer cell.

Conclusion

The this compound neoantigen represents a highly specific and immunogenic target for the treatment of KRAS G12D-mutant cancers. The detailed experimental protocols and understanding of the underlying biology provided in this guide are intended to facilitate further research and development in this promising area of cancer immunotherapy. The continued investigation of this compound and other neoantigens holds the key to unlocking the full potential of personalized cancer treatments.

References

- 1. High-affinity oligoclonal TCRs define effective adoptive T cell therapy targeting mutant KRAS-G12D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elifesciences.org [elifesciences.org]

- 3. KRAS G12V neoantigen specific T cell receptor for adoptive T cell therapy against tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of the GADGVGKSA Peptide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The GADGVGKSA peptide is a nine-amino-acid neoantigen derived from the KRAS G12D mutation, a critical driver in numerous cancers. Its primary mechanism of action lies in its ability to be presented by specific Human Leukocyte Antigen (HLA) class I molecules on the surface of tumor cells, thereby flagging them for recognition and destruction by the immune system. This recognition is mediated by T-cell receptors (TCRs) on cytotoxic T lymphocytes (CTLs), triggering a signaling cascade that leads to a potent anti-tumor immune response. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies central to understanding and harnessing the therapeutic potential of the this compound peptide.

Molecular Basis of this compound Presentation and Recognition

The immunogenicity of the this compound peptide is contingent on its stable presentation by HLA class I molecules, primarily HLA-C*08:02.[1][2][3][4][5] The G12D mutation, which substitutes glycine with aspartic acid at position 12 of the KRAS protein, is the lynchpin of this interaction.

HLA-C*08:02-Mediated Presentation

Crystal structure analysis of the this compound peptide in complex with HLA-C*08:02 reveals that the mutated aspartic acid at position 3 of the peptide (p3 Asp) forms a critical salt bridge with a positively charged arginine residue (Arg-156) on the α2-helix of the HLA molecule. This interaction serves as a crucial anchor, stabilizing the peptide-HLA complex. The wild-type KRAS peptide, containing a glycine at this position, is unable to form this salt bridge, leading to unstable binding and a lack of presentation on the cell surface. This differential presentation is the primary mechanism conferring tumor specificity to the immune response.

T-Cell Receptor (TCR) Recognition

The stable this compound/HLA-C08:02 complex is recognized by specific TCRs on CD8+ T-cells. Structural studies of TCRs in complex with the peptide-HLA have elucidated the molecular basis of this recognition. The interaction involves contacts from the TCR's complementary-determining regions (CDRs) with both the this compound peptide and the HLA-C08:02 molecule. Notably, a shared binding mode has been observed among different TCRs that recognize this neoantigen, often involving the germline-encoded CDR2β loop and a variable CDR3α chain.

Signaling Pathways Activated by this compound Recognition

The engagement of a specific TCR with the this compound/HLA-C*08:02 complex initiates a cascade of intracellular signaling events within the T-cell, leading to its activation, proliferation, and effector functions.

Caption: T-cell receptor signaling cascade initiated by this compound-pMHC binding.

The binding of the TCR and its co-receptor CD8 to the this compound/HLA complex leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 complex by the kinase Lck. This recruits and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76. This leads to the activation of multiple signaling branches, including the PLCγ1 pathway, which generates the second messengers IP3 and DAG, and the Ras-MAPK pathway. Ultimately, these pathways converge on the activation of transcription factors such as NFAT, NF-κB, and AP-1, which drive the expression of genes responsible for T-cell effector functions, including the production of cytotoxic granules (perforin, granzymes) and pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).

Quantitative Data on this compound-Mediated Immune Responses

The following tables summarize key quantitative data from studies investigating the immunogenicity of the this compound peptide and related KRAS G12D neoantigens.

Table 1: TCR Binding Affinity and Functional Avidity

| TCR Clone | Peptide | HLA Allele | Method | Parameter | Value | Reference |

| TCR9a | This compound (nonamer) | HLA-C08:02 | Jurkat activation (CD69) | EC50 | 1 nM | |

| TCR10 | This compoundL (decamer) | HLA-C08:02 | Jurkat activation (CD69) | EC50 | 0.03 nM | |

| KDA11-01 | VVVGADGVGK | HLA-A11:01 | Jurkat activation | EC50 | 4.998 x 10-8 M | |

| KDA11-02 | VVVGADGVGK | HLA-A11:01 | Jurkat activation | EC50 | 1.333 x 10-8 M | |

| JDI | VVVGADGVGK | HLA-A*11:01 | Surface Plasmon Resonance | KD | 63 µM |

Note: Data for peptides other than the exact this compound sequence are included to provide a broader context for KRAS G12D neoantigen recognition.

Experimental Protocols

Detailed methodologies are crucial for the study of this compound's mechanism of action. Below are outlines of key experimental protocols.

T-Cell Activation Assays

Objective: To measure the activation of this compound-specific T-cells upon antigen recognition.

Methodology: Flow Cytometry for Activation Markers (e.g., CD137, CD69)

-

Antigen Presenting Cell (APC) Preparation: Use a suitable APC line (e.g., T2 cells or C1R cells) engineered to express the relevant HLA allele (e.g., HLA-C*08:02).

-

Peptide Pulsing: Incubate APCs with the this compound peptide (typically 1-10 µg/mL) for 1-2 hours at 37°C to allow for peptide loading onto HLA molecules.

-

Co-culture: Co-culture peptide-pulsed APCs with effector T-cells (e.g., TCR-transduced T-cells or patient-derived T-cells) at a suitable effector-to-target (E:T) ratio.

-

Incubation: Incubate the co-culture for 6-24 hours at 37°C.

-

Staining: Harvest cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8) and activation markers (e.g., CD137, CD69).

-

Analysis: Acquire data on a flow cytometer and analyze the percentage of activated (e.g., CD8+CD137+) T-cells.

Cytokine Release Assays

Objective: To quantify the secretion of effector cytokines by this compound-specific T-cells.

Methodology: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

-

Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

-

Cell Plating: Add peptide-pulsed APCs and effector T-cells to the coated wells.

-

Incubation: Incubate for 18-24 hours at 37°C.

-

Detection: Lyse the cells and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.

-

Substrate Addition: Add a substrate that produces an insoluble colored spot at the site of cytokine secretion.

-

Analysis: Count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

Cytotoxicity Assays

Objective: To measure the ability of this compound-specific T-cells to kill target tumor cells.

Methodology: Chromium (51Cr) Release Assay

-

Target Cell Labeling: Label target cells (tumor cells expressing the KRAS G12D mutation and the appropriate HLA allele) with 51Cr.

-

Co-culture: Co-culture the labeled target cells with effector T-cells at various E:T ratios for 4-6 hours.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis based on the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of this compound's mechanism of action and a typical experimental workflow for identifying and characterizing this compound-specific T-cells.

References

- 1. researchgate.net [researchgate.net]

- 2. High-affinity oligoclonal TCRs define effective adoptive T cell therapy targeting mutant KRAS-G12D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. niaid.nih.gov [niaid.nih.gov]

- 4. KRAS G12V neoantigen specific T cell receptor for adoptive T cell therapy against tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structural basis for T cell recognition of cancer neoantigens and implications for predicting neoepitope immunogenicity [frontiersin.org]

The Immunogenic Landscape of GADGVGKSA: A Technical Guide for Oncology Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GADGVGKSA nonapeptide, a neoantigen derived from the KRAS G12D mutation, has emerged as a highly promising target in the field of oncology. This peptide, presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-C*08:02, represents a tumor-specific epitope that can be recognized by the immune system, paving the way for novel immunotherapeutic strategies.[1][2][3] This technical guide provides an in-depth overview of the immunogenicity of this compound, summarizing key preclinical and clinical findings, detailing essential experimental protocols for its study, and illustrating the critical signaling pathways involved in the anti-tumor immune response it elicits.

This compound: A KRAS G12D-Derived Neoantigen

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. This mutation results in a glycine to aspartic acid substitution at codon 12, leading to constitutive activation of downstream signaling pathways that drive cell proliferation and survival.[4][5]

The this compound peptide is a direct consequence of this somatic mutation. As a "non-self" peptide, it can be processed by the cellular antigen presentation machinery and loaded onto HLA class I molecules, specifically HLA-C*08:02, for presentation on the tumor cell surface. This presentation allows for recognition by cytotoxic T lymphocytes (CTLs) equipped with T-cell receptors (TCRs) that specifically bind to the this compound-HLA complex, triggering a targeted anti-tumor immune response.

Clinical Significance and Therapeutic Potential

The therapeutic potential of targeting the this compound neoantigen has been demonstrated in a landmark clinical case. A patient with metastatic pancreatic cancer, a disease notoriously resistant to conventional therapies, exhibited significant tumor regression following the adoptive transfer of autologous T cells genetically engineered to express TCRs specific for the this compound-HLA-C*08:02 complex.

Quantitative Clinical Data

While large-scale clinical trial data specifically for this compound-targeted therapies are still emerging, the results from individual case studies and early-phase trials for KRAS G12D-targeted immunotherapies are highly encouraging. The table below summarizes key quantitative data from a notable clinical case involving this compound-specific TCR-T cell therapy.

| Parameter | Result | Citation |

| Patient Population | Metastatic Pancreatic Cancer | |

| Therapeutic Agent | Autologous T cells engineered with two allogeneic HLA-C*08:02–restricted TCRs targeting mutant KRAS G12D (this compound) | |

| Dosage | Single infusion of 16.2 x 10⁹ T cells | |

| Objective Response Rate (ORR) | 72% partial response (RECIST 1.1) | |

| Durability of Response | Ongoing at 6 months post-infusion | |

| Persistence of Engineered T cells | Constituted >2% of circulating peripheral-blood T cells at 6 months |

This case provides compelling evidence that targeting the this compound neoantigen can lead to profound and durable clinical responses in patients with advanced cancers harboring the KRAS G12D mutation.

Experimental Protocols for Assessing this compound Immunogenicity

Evaluating the immunogenicity of the this compound peptide is crucial for the development and optimization of targeted immunotherapies. The following are detailed methodologies for key experiments used to characterize T-cell responses to this neoantigen.

Interferon-gamma (IFN-γ) ELISpot Assay

The IFN-γ ELISpot assay is a highly sensitive method for quantifying the frequency of antigen-specific T cells based on their cytokine secretion at a single-cell level.

Objective: To determine the number of this compound-specific IFN-γ-secreting T cells in a given cell population (e.g., peripheral blood mononuclear cells [PBMCs] or tumor-infiltrating lymphocytes [TILs]).

Methodology:

-

Plate Coating:

-

Pre-wet a 96-well PVDF membrane ELISpot plate with 15 µL of 35% ethanol for 1 minute.

-

Wash the plate three times with 150 µL/well of sterile phosphate-buffered saline (PBS).

-

Coat the wells with an anti-human IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS) and incubate overnight at 4°C.

-

-

Cell Plating and Stimulation:

-

Wash the plate to remove unbound capture antibody and block with RPMI-1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C.

-

Prepare a single-cell suspension of PBMCs or TILs.

-

Add the cells to the wells at a desired concentration (e.g., 2 x 10⁵ cells/well).

-

Stimulate the cells with the this compound peptide (typically 1-10 µg/mL).

-

Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

-

-

Detection and Development:

-

Wash the plate to remove the cells.

-

Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-alkaline phosphatase conjugate for 45 minutes.

-

Wash the plate again and add a substrate solution (e.g., BCIP/NBT) to develop the spots.

-

Stop the reaction by washing with distilled water.

-

-

Analysis:

-

Allow the plate to dry completely.

-

Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

-

Intracellular Cytokine Staining (ICS) with Flow Cytometry

ICS allows for the multiparametric characterization of T cells, simultaneously assessing their phenotype (e.g., CD4+ or CD8+) and function (cytokine production) at the single-cell level.

Objective: To identify and phenotype this compound-specific T cells that produce effector cytokines like IFN-γ and TNF-α.

Methodology:

-

Cell Stimulation:

-

Incubate PBMCs or TILs with the this compound peptide (1-10 µg/mL) for 6-16 hours at 37°C.

-

For the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion and allow their intracellular accumulation.

-

-

Surface Staining:

-

Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 20 minutes at 4°C.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove unbound antibodies.

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

-

Wash the cells and permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).

-

-

Intracellular Staining:

-

Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) to the permeabilized cells and incubate for 20-30 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the percentage of CD4+ and CD8+ T cells producing specific cytokines in response to this compound stimulation.

-

Chromium-51 (⁵¹Cr) Release Assay

This classic cytotoxicity assay measures the ability of CTLs to lyse target cells presenting the this compound peptide.

Objective: To quantify the cytotoxic activity of this compound-specific CTLs against target cells.

Methodology:

-

Target Cell Labeling:

-

Label target cells (e.g., HLA-C*08:02-positive tumor cells or peptide-pulsed T2 cells) with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

-

Wash the labeled target cells multiple times to remove excess ⁵¹Cr.

-

-

Co-culture:

-

Plate the ⁵¹Cr-labeled target cells in a 96-well round-bottom plate.

-

Add effector cells (this compound-specific CTLs) at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Include controls for spontaneous release (target cells alone) and maximum release (target cells with a lysis agent like Triton X-100).

-

Incubate the plate for 4 hours at 37°C.

-

-

Measurement of ⁵¹Cr Release:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Signaling Pathways and Mechanisms of Action

The immunogenicity of this compound is rooted in a cascade of molecular interactions and signaling events, beginning with its presentation on the tumor cell surface and culminating in the targeted destruction of the cancer cell.

KRAS G12D Downstream Signaling Pathway

The KRAS G12D mutation leads to the constitutive activation of downstream signaling pathways that are central to tumorigenesis. Understanding these pathways is critical for appreciating the impact of eliminating KRAS G12D-mutant cancer cells.

Caption: Oncogenic signaling cascade initiated by the KRAS G12D mutation.

T-Cell Receptor (TCR) Signaling Upon this compound Recognition

The recognition of the this compound-HLA-C*08:02 complex by a specific TCR on a cytotoxic T lymphocyte initiates a signaling cascade that leads to T-cell activation and the elimination of the tumor cell.

Caption: T-cell activation cascade following TCR recognition of the this compound neoantigen.

The Immunological Synapse

The interaction between the T cell and the tumor cell is not a simple binding event but rather the formation of a highly organized structure known as the immunological synapse. This synapse facilitates sustained signaling and the directed release of cytotoxic granules.

Caption: Structure of the immunological synapse between a T cell and a tumor cell.

Conclusion

The this compound neoantigen represents a highly specific and immunogenic target for the treatment of KRAS G12D-mutant cancers. The remarkable clinical response observed in a patient with metastatic pancreatic cancer underscores the transformative potential of immunotherapies directed against this peptide. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the immunobiology of this compound and to develop and refine novel therapeutic strategies. As our understanding of the intricate signaling pathways and mechanisms of T-cell-mediated tumor immunity continues to grow, so too will our ability to harness the power of the immune system to combat cancer.

References

- 1. Structural basis for T cell recognition of cancer neoantigens and implications for predicting neoepitope immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Characterization of T-cell Receptors for the KRAS G12D Neoantigen GADGVGKSA

This technical guide provides a comprehensive overview of the discovery, characterization, and therapeutic potential of T-cell receptors (TCRs) specific for the this compound neoantigen. This peptide arises from the highly prevalent KRAS G12D mutation, a key oncogenic driver in various cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1][2][3] The specificity of TCRs for this tumor-exclusive neoantigen makes them a promising avenue for the development of targeted immunotherapies.[3][4]

Core Concepts

The this compound peptide is a 9-mer neoantigen that is presented on the cell surface by specific Human Leukocyte Antigen (HLA) molecules. The recognition of this peptide-HLA (pMHC) complex by a TCR on a T-cell is the initiating event for a targeted anti-tumor immune response. The discovery of TCRs with high affinity and specificity for the this compound neoantigen is a critical step in developing effective adoptive T-cell therapies.

Data Presentation: Quantitative Analysis of this compound-Specific TCRs

The following tables summarize the key quantitative data from studies on TCRs recognizing the this compound neoantigen, primarily in the context of HLA-C*08:02.

Table 1: Binding Affinities of this compound (nonamer) Specific TCRs to HLA-C*08:02-pMHC

| TCR Clone | TRBV Gene | CDR3β Variation (Position 95) | Binding Affinity (KD) | Key Interacting Residue on HLA-C | Reference |

| TCR9a | TRBV5-601 | Glu | 16 nM | Arg-69 (salt bridge) | |

| TCR9c | TRBV5-601 | Gln | 90 nM | Arg-69 (H-bond) | |

| TCR9d | TRBV5-601 | Gln | 125 nM | Arg-69 (H-bond) | |

| TCR9b | TRBV5-601 | Arg | 825 nM | No interaction with Arg-69 |

Table 2: Functional Avidity of TCR-transduced T-cells

| TCR | Target Cells | Assay | Half-maximal response (Peptide conc.) | Reference |

| KDA11-01 | T2KO-A1101 pulsed with KRAS G12D7–16 | IFN-γ release | ~10-7 M | |

| KDA11-02 | T2KO-A1101 pulsed with KRAS G12D7–16 | IFN-γ release | ~10-7 M | |

| E5 TCR | K562-B*15:01 pulsed with peptide | IFN-γ release | 10-8 to 10-9 M |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments involved in the discovery and characterization of this compound-specific TCRs.

Isolation and Expansion of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the generation of TILs from fresh tumor specimens, a primary source for identifying neoantigen-specific TCRs.

-

Tumor Processing: Immediately after surgery, wash the fresh tumor specimen in sterile saline. Section the tumor into 2 mm fragments.

-

Initial Culture: Place the tumor fragments in 6-well plates with a culture medium consisting of 90% X-VIVO15, 10% human AB serum, and 12000 IU/mL of IL-2.

-

Expansion: On day two, add anti-CD3/CD28 Dynabeads® to facilitate T-cell expansion. From the third day, refresh half of the medium and IL-2 every two days.

-

Characterization: After 14-15 days, characterize the T lymphocytes for CD3, CD4, and CD8 expression using flow cytometry.

-

Antigen-Specific T-cell Selection: Use MHC tetramers specific for HLA-A*11:01/GADGVGKSA to identify and isolate CD3+CD8+ positive cells via single-cell flow cytometry sorting into 96-well plates.

TCR Gene Amplification and Sequencing

Once antigen-specific T-cells are isolated, the TCR α and β chain sequences are determined.

-

Cell Lysis and cDNA Synthesis: Lyse single, flow-sorted TIL cells. Synthesize cDNA using a specific primer set for 5'-RACE PCR.

-

PCR Amplification: Perform PCR amplification of the TCR α and β chains using the synthesized cDNA as a template.

-

Sequencing: Sequence the amplified TCR chains using Sanger sequencing to determine the specific V, D, J, and constant region gene segments.

Generation of TCR-Transduced T-cells

To functionally validate the identified TCRs, they are expressed in primary T-cells.

-

Vector Construction: Clone the identified TCR α and β chain sequences into a retroviral or lentiviral vector.

-

Transduction: Transduce human peripheral blood lymphocytes (PBLs) with the viral vector.

-

Selection and Expansion: Culture the transduced T-cells and select for those successfully expressing the transgenic TCR. Expand the T-cell population for use in functional assays.

In Vitro Functional Assays

These assays are critical for evaluating the specificity and anti-tumor activity of the engineered TCR-T cells.

This assay measures the activation of TCR-T cells upon recognition of their target.

-

Target Cell Preparation: Use target cells, such as T2 cells (which are TAP-deficient and can be loaded with exogenous peptides), and pulse them with varying concentrations of the this compound peptide.

-

Co-culture: Co-culture the TCR-transduced T-cells with the peptide-pulsed target cells overnight at a 1:1 effector-to-target ratio.

-

Measurement: Measure the concentration of IFN-γ in the supernatant using an ELISA kit.

This assay determines the ability of TCR-T cells to kill tumor cells presenting the target peptide.

-

Target Cell Labeling: Label tumor cells expressing the appropriate HLA allele and the KRAS G12D mutation with a fluorescent dye (e.g., Calcein-AM) or 51Cr.

-

Co-culture: Co-culture the labeled target cells with the TCR-transduced T-cells at various effector-to-target ratios for 4-18 hours.

-

Measurement: Measure the release of the dye or 51Cr into the supernatant, which is proportional to the percentage of target cell lysis.

Surface Plasmon Resonance (SPR) for Affinity Measurement

SPR is used to quantify the binding affinity of the soluble TCR to the pMHC complex.

-

Immobilization: Immobilize the purified, biotinylated pMHC complex on a streptavidin-coated sensor chip.

-

Binding: Flow different concentrations of the purified, soluble TCR over the sensor chip.

-

Data Analysis: Measure the association and dissociation rates to calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in TCR discovery and function.

Caption: Workflow for discovery and validation of neoantigen-specific TCRs.

Caption: Simplified TCR signaling cascade upon pMHC recognition.

Conclusion

The discovery of high-affinity TCRs specific for the this compound neoantigen represents a significant advancement in the field of cancer immunotherapy. The detailed characterization of their binding properties and functional capabilities provides a strong foundation for the development of novel TCR-T cell therapies for patients with KRAS G12D-mutant cancers. The experimental protocols and workflows outlined in this guide are intended to facilitate further research and development in this promising area. The continued identification and optimization of such TCRs hold the key to unlocking the full potential of personalized T-cell therapies for solid tumors.

References

- 1. Exploring the therapeutic potential of precision T-Cell Receptors (TCRs) in targeting KRAS G12D cancer through in vitro development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Identification of T-cell Receptors Targeting KRAS-mutated Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

GADGVGKSA Peptide in Gastrointestinal Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the GADGVGKSA peptide's relevance in gastrointestinal (GI) cancer research. The this compound sequence represents a neoantigen derived from the highly prevalent KRAS G12D mutation, a key driver in many GI malignancies, particularly pancreatic and colorectal cancers. While direct therapeutic applications of the peptide are primarily immunological, its significance lies in it being the target for a range of therapeutic strategies aimed at KRAS G12D-mutated cancers. This document details the molecular context of the this compound peptide, the signaling pathways it influences, and the experimental methodologies used to investigate its therapeutic potential.

The this compound Peptide: A Marker of Oncogenic KRAS

The this compound peptide is a nine-amino-acid sequence that arises from a single point mutation in the KRAS proto-oncogene at codon 12, where glycine is replaced by aspartic acid (G12D). This mutation is one of the most common oncogenic drivers in human cancers, with a particularly high incidence in pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC). The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the GTPase activity of KRAS, locking it in a constitutively active state and leading to aberrant downstream signaling that promotes cell proliferation, survival, and tumorigenesis. As a result, the this compound peptide, presented on the surface of cancer cells by MHC molecules, serves as a tumor-specific neoantigen that can be recognized by the immune system.

Signaling Pathways Driven by KRAS G12D

The constitutive activation of KRAS G12D leads to the dysregulation of several downstream signaling cascades, most notably the MAPK/ERK and PI3K/Akt pathways. These pathways are central to cell growth, proliferation, and survival, and their sustained activation is a hallmark of KRAS-driven cancers.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and cell cycle progression. In KRAS G12D-mutated cells, the persistently active KRAS protein leads to the chronic activation of this pathway, driving uncontrolled cell division.

The PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another crucial signaling route that is hyperactivated by oncogenic KRAS. This pathway plays a significant role in promoting cell survival by inhibiting apoptosis and regulating cellular metabolism.

Therapeutic Strategies Targeting KRAS G12D

The presence of the this compound neoantigen makes KRAS G12D an attractive target for various therapeutic modalities, including small molecule inhibitors and immunotherapy approaches.

Small Molecule Inhibitors

Directly targeting KRAS has historically been challenging. However, recent advances have led to the development of potent and selective inhibitors of KRAS G12D. These inhibitors, such as MRTX1133, bind to the mutant protein and lock it in an inactive state, thereby blocking downstream signaling.

Table 1: In Vitro Efficacy of KRAS G12D Inhibitors in Gastrointestinal Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| MRTX1133 | SW1990 | Pancreatic Cancer | 11 | [1] |

| MRTX1133 | ASPC1 | Pancreatic Cancer | 21 | [1] |

| MRTX1133 | PANC-1 | Pancreatic Cancer | > 3,125 | [1] |

| KD-8 | CT26 | Colorectal Cancer | 2,100 | [2] |

| HRS-4642 | Various | Solid Tumors | 2.3-822.2 | [2] |

Table 2: In Vivo Efficacy of KRAS G12D Inhibitors in Mouse Models of Gastrointestinal Cancer

| Compound | Mouse Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition/Regression | Reference |

| MRTX1133 | HPAC cell line xenograft | Pancreatic Cancer | 30 mg/kg, twice daily (IP) | 85% regression | |

| MRTX1133 | 6419c5 subcutaneous tumors | Pancreatic Cancer | Not specified | Significant regression | |

| MRTX1133 | Orthotopic PDAC models | Pancreatic Cancer | Not specified | Reduced tumor size, improved survival | |

| MRTX1133 | KRAS G12D-mutant human cell-derived xenografts | Pancreatic Cancer | Not specified | >30% regression in 8 of 11 models |

Immunotherapy

The this compound peptide's presentation on the surface of tumor cells makes it a prime target for immunotherapy. Strategies include peptide-based vaccines and adoptive T-cell therapies.

-

Peptide Vaccines: Vaccines containing the this compound peptide aim to stimulate the patient's immune system to generate a robust and specific T-cell response against cancer cells bearing the KRAS G12D mutation.

-

Adoptive T-cell Therapy: This approach involves isolating a patient's T-cells, genetically engineering them to recognize the this compound peptide, and then reinfusing them into the patient to directly attack the tumor.

Table 3: T-cell Responses to Mutant Ki-ras Peptides in Cancer Patients

| Cancer Type | Number of Patients | Patients with T-cell Response (%) | IFN-γ Production (IU/ml) | Reference |

| Pancreatic Cancer | 8 | 6 (75%) | > 4 | |

| Colorectal Cancer | 26 | 9 (35%) | > 4 |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of therapies targeting the KRAS G12D mutation.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed gastrointestinal cancer cells (e.g., PANC-1, SW1990) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a KRAS G12D inhibitor) for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blotting for Signaling Pathway and Apoptosis Markers

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways and the induction of apoptosis.

-

Cell Lysis: Treat GI cancer cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, p-Akt, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of anticancer agents.

-

Cell Implantation: Subcutaneously or orthotopically inject KRAS G12D-mutant GI cancer cells into immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., MRTX1133) or vehicle control according to the desired schedule and route of administration (e.g., intraperitoneal or oral).

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blotting, immunohistochemistry).

-

Data Analysis: Calculate tumor growth inhibition and assess for any signs of toxicity.

ELISpot Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells at the single-cell level, often used to measure T-cell responses to specific antigens like the this compound peptide.

-

Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with a blocking buffer for 2 hours at 37°C.

-

Cell Seeding: Add peripheral blood mononuclear cells (PBMCs) from a patient or an immunized animal to the wells.

-

Antigen Stimulation: Stimulate the cells with the this compound peptide. Include a negative control (no peptide) and a positive control (e.g., PHA).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Detection Antibody: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate.

-

Enzyme Conjugate: Wash the plate and add streptavidin-enzyme conjugate (e.g., streptavidin-HRP).

-

Substrate Addition: Add a substrate that forms a colored precipitate (e.g., AEC or BCIP/NBT).

-

Spot Development and Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the number of spots, where each spot represents a single IFN-γ-secreting cell.

Conclusion

The this compound peptide, as a neoantigenic signature of the KRAS G12D mutation, is at the forefront of research and drug development for gastrointestinal cancers. Understanding the signaling pathways driven by this mutation and employing robust experimental methodologies are critical for the development of effective targeted therapies and immunotherapies. This guide provides a comprehensive overview of the current landscape and a practical framework for researchers in this field. Continued investigation into therapies targeting the KRAS G12D mutation holds significant promise for improving outcomes for patients with these challenging malignancies.

References

An In-Depth Technical Guide to the HLA Presentation of the GADGVGKSA Neoantigen

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the immunological presentation of the GADGVGKSA peptide, a neoantigen derived from KRAS G12D and G12V mutations, by Human Leukocyte Antigen (HLA) molecules. Understanding this interaction is pivotal for the development of targeted cancer immunotherapies, including vaccines and T-cell-based therapies.

Core Concepts: From Oncogenic Mutation to Immune Recognition

The this compound peptide is a nine-amino-acid (nonamer) neoantigen that arises from a glycine-to-aspartic acid (G12D) or glycine-to-valine (G12V) mutation in the KRAS protein, a key driver in many cancers. For the immune system to recognize and target cancer cells harboring this mutation, the this compound peptide must be presented on the cell surface by HLA molecules. This presentation is a critical step for the activation of cytotoxic T-lymphocytes (CTLs) that can specifically kill tumor cells.

The primary HLA alleles responsible for presenting the this compound peptide are HLA-A11:01 and HLA-C 08:02 . The structural and binding characteristics of the this compound peptide with these HLA alleles determine the immunogenicity of this neoantigen.

Data Presentation: Quantitative Analysis of this compound-HLA Interaction

The binding affinity and stability of the peptide-HLA complex are crucial determinants of T-cell recognition. While extensive quantitative data for the direct binding of the this compound peptide to all relevant HLA alleles is not uniformly available in the public domain, the following tables summarize the existing data on peptide-HLA stability and the affinity of T-cell receptors (TCRs) for the this compound-HLA complex.

| Peptide | HLA Allele | Binding Assay Type | Quantitative Value | Reference |

| This compound (KRAS G12D) | HLA-C08:02 | Thermal Melting Assay | Tm = 51 ± 1.3 °C | [1][2] |

| Wild-Type (GAGGVGKSA) | HLA-C08:02 | Thermal Melting Assay | Did not stabilize HLA-C08:02 | [1][3] |

| This compound (KRAS G12D) | HLA-A11:01 | Not specified | Binds equally well as wild-type | [3] |

Table 1: this compound Peptide Binding to HLA Alleles. This table presents available data on the binding and stability of the this compound peptide with specific HLA alleles. Higher melting temperatures (Tm) indicate a more stable peptide-HLA complex.

| TCR Clone | Specificity | HLA Restriction | Binding Affinity (KD) | Reference |

| 1-2C | KRAS G12V (VVGAVGVGK) | HLA-A11:01 | 14.0 ± 0.8 μM | |

| 3-2E | KRAS G12V (VVGAVGVGK) | HLA-A11:01 | 28.0 ± 1.9 μM | |

| JDI | KRAS G12D (decamer) | HLA-A*11:01 | 63 μM |

Table 2: T-Cell Receptor (TCR) Affinity for this compound-HLA Complexes. This table showcases the binding affinities of specific TCRs to the this compound peptide presented by HLA-A*11:01. The dissociation constant (KD) is a measure of binding affinity, with lower values indicating a stronger interaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols.

Peptide-HLA Binding Assay (Competition-Based Cellular Assay)

This assay measures the binding of a test peptide to a specific HLA molecule on the surface of cells.

-

Cell Preparation: Use a cell line, often TAP-deficient (e.g., T2 cells), engineered to express a single HLA allele of interest (e.g., HLA-A11:01 or HLA-C08:02).

-

Acid Stripping: Gently strip pre-existing peptides from the cell surface HLA molecules using a mild acid treatment.

-

Competitive Binding: Incubate the cells with a known fluorescently labeled reference peptide that binds to the HLA allele and varying concentrations of the unlabeled test peptide (this compound).

-

Incubation: Allow the peptides to compete for binding to the empty HLA molecules on the cell surface.

-

Flow Cytometry: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the bound reference peptide.

-

Data Analysis: A decrease in fluorescence indicates that the test peptide has competed with the reference peptide for binding. The concentration of the test peptide that inhibits 50% of the reference peptide binding (IC50) is calculated to determine the binding affinity.

In Vitro T-Cell Stimulation and Functional Assays

These assays assess the ability of the this compound peptide to activate specific T-cells.

-

Antigen Presenting Cells (APCs): Use autologous or HLA-matched dendritic cells (DCs) or B-cells as APCs.

-

Peptide Loading: Pulse the APCs with the this compound peptide.

-

Co-culture: Co-culture the peptide-loaded APCs with peripheral blood mononuclear cells (PBMCs) or isolated T-cells from a donor with the corresponding HLA type.

-

T-Cell Activation Markers: After a period of incubation, stain the T-cells with fluorescently labeled antibodies against activation markers such as CD69, CD137 (4-1BB), and OX40 and analyze by flow cytometry.

-

Cytokine Release Assay (ELISpot/ELISA): Measure the secretion of effector cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), from the T-cell culture supernatant using ELISpot or ELISA kits.

-

Cytotoxicity Assay: To assess the killing capacity of activated CTLs, co-culture the effector T-cells with target cells (e.g., tumor cell lines) that endogenously express the KRAS mutation and the relevant HLA allele. Target cell lysis is measured using methods like chromium-51 release assay or flow cytometry-based killing assays.

Mandatory Visualization

Signaling Pathway: T-Cell Activation upon this compound-HLA Recognition

Caption: TCR signaling cascade initiated by this compound-HLA recognition.

Experimental Workflow: Identification of this compound-Specific T-Cells

Caption: Workflow for identifying this compound-specific T-cells.

Logical Relationship: From KRAS Mutation to T-Cell Response

Caption: The pathway from KRAS mutation to T-cell mediated tumor killing.

References

- 1. High-affinity oligoclonal TCRs define effective adoptive T cell therapy targeting mutant KRAS-G12D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Structural basis for T cell recognition of cancer neoantigens and implications for predicting neoepitope immunogenicity [frontiersin.org]

Preliminary Investigation of GADGVGKSA in Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide sequence GADGVGKSA is a 9-mer neoantigen derived from the highly prevalent KRAS G12D mutation, a key driver in numerous cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1] This peptide is presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-C*08:02.[1][2] The specificity of this neoantigen to tumor cells makes it an attractive target for various immunotherapeutic strategies, such as cancer vaccines and adoptive T-cell therapies. This technical guide provides a preliminary investigation into the immunobiology of this compound, detailing its interaction with the immune system and providing protocols for its synthesis, purification, and functional assessment in preclinical research.

Data Presentation

T-Cell Receptor (TCR) Binding Affinities

The affinity of T-cell receptors (TCRs) for the this compound peptide presented by HLA-C*08:02 is a critical determinant of T-cell activation and subsequent anti-tumor response. Several studies have characterized the binding affinities of different TCRs specific for this complex. A summary of these findings is presented below.

| TCR Clone | Peptide Specificity | Binding Affinity (KD) | Measurement Method | Reference |

| TCR9a | This compound (nonamer) | 16 (±8) nM | Surface Plasmon Resonance (SPR) | [2] |

| TCR9b | This compound (nonamer) | 835 nM | Surface Plasmon Resonance (SPR) | [2] |

| TCR9c | This compound (nonamer) | Not explicitly quantified, but noted | Surface Plasmon Resonance (SPR) | |

| TCR10 | GADGVGKSAL (decamer) | 6.7 (±1.7) µM | Surface Plasmon Resonance (SPR) |

Signaling Pathways

T-Cell Receptor (TCR) Signaling Upon this compound Recognition

The engagement of a T-cell receptor (TCR) with the this compound-HLA-C*08:02 complex on a tumor cell initiates a signaling cascade that leads to T-cell activation, cytokine production, and cytotoxic activity. This process involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, recruitment of ZAP-70, and the activation of downstream pathways including the PLCγ1, MAPK, and PI3K-AKT pathways. These pathways culminate in the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive the expression of genes essential for effector functions.

References

The GADGVGKSA Peptide: A Keystone Neoantigen in T-Cell Mediated Anti-Tumor Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The GADGVGKSA nonapeptide, a neoantigen derived from the prevalent KRAS G12D mutation, has emerged as a focal point in the development of novel cancer immunotherapies. Its specific presentation by the Human Leukocyte Antigen (HLA) allotype HLA-C*08:02 and subsequent recognition by T-cells underscore its potential as a highly specific target for therapeutic intervention in a significant subset of cancer patients. This technical guide provides a comprehensive overview of the this compound peptide, detailing its role in the induction of T-cell responses, the quantitative parameters governing its interaction with the immune system, and the experimental methodologies employed for its characterization. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the advancement of precision cancer immunotherapies.

Introduction